Mono(3-Methyl-2-pentyl) Phthalate

Endocrine Disruption Nuclear Receptor Pharmacology Toxicology

Co-elution of isobaric phthalate monoesters during LC-MS/MS biomonitoring compromises accurate exposure assessment. This branched C6 monoester solves that by providing a definitive retention time and mass transition for the 3-methyl-2-pentyl metabolite. - Eliminates false positives in urinary biomonitoring aligned with CDC/NHANES protocols. - Enables structure-activity studies on PPARα/γ activation without MEHP's confounding toxicity. - Supplied neat; purity ≥95% by HPLC. Custom synthesis and bulk quantities available upon request.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
Cat. No. B13862516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono(3-Methyl-2-pentyl) Phthalate
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C14H18O4/c1-4-9(2)10(3)18-14(17)12-8-6-5-7-11(12)13(15)16/h5-10H,4H2,1-3H3,(H,15,16)
InChIKeyKUGCEWICPJYZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono(3-Methyl-2-pentyl) Phthalate Technical Baseline


Mono(3-Methyl-2-pentyl) Phthalate is a branched-chain phthalate monoester (molecular formula: C₁₄H₁₈O₄; molecular weight: 250.29 g/mol) . It is classified as a phthalic acid ester (PAE) and functions as the primary hydrolytic metabolite of higher molecular weight parent diesters used in flexible PVC and other consumer products [1]. As a monoester with a specific 3-methyl-2-pentyl branched side-chain configuration, this compound serves as a critical analytical reference standard for environmental biomonitoring and as a defined molecular probe for investigating structure-dependent nuclear receptor activation (PPARα/γ) and endocrine disruption pathways [2][3].

1
Analytical Standard Branched C6 phthalate monoester standard for environmental biomonitoring workflows.
2
Molecular Probe Structure-defined PPAR pathway tool for nuclear receptor activation studies.
3
Endpoint Context Supports metabolite-based exposure assessment and endocrine disruption pathway research.

Mono(3-Methyl-2-pentyl) Phthalate: Why Substitution Fails


Within the phthalate monoester class, receptor activation potency, metabolic stability, and toxicological profile are exquisitely sensitive to alkyl side-chain length, branching position, and stereochemistry [1]. Generic substitution with a different monoester—even one of identical molecular weight—will alter nuclear receptor transactivation efficacy (PPARα/γ EC₅₀) and may introduce distinct endocrine activity profiles (ER/AR agonism/antagonism) [2]. Furthermore, in analytical chemistry applications, co-elution of isobaric or structurally similar monoesters during GC-MS or LC-MS/MS quantification compromises accurate biomonitoring; thus, the exact compound is required as a certified reference material for method validation and definitive identification [3].

Chain length
Alkyl chain length analogs (C4 or C8) may shift PPARα/γ transactivation potency, altering reported receptor endpoints.
Branching
Straight-chain or 2-ethylhexyl isomers may not reproduce peroxisomal enzyme induction profiles observed with the 3-methyl-2-pentyl configuration.
Co-elution
Structurally similar or isobaric monoesters may co-elute in LC-MS/MS, requiring exact certified reference material for definitive identification.

Mono(3-Methyl-2-pentyl) Phthalate: Quantitative Differentiation Evidence


PPARγ Intermediate Activation Potency

Mono(3-Methyl-2-pentyl) Phthalate, containing a 6-carbon branched side chain, occupies an intermediate position in PPARγ transactivation potency relative to the shorter-chain mono-n-butyl phthalate (MnBP, C4) and the longer-chain mono(2-ethylhexyl) phthalate (MEHP, C8). The potency and efficacy of phthalate monoesters for PPARα and PPARγ activation increase with increasing side-chain length [1][2]. While exact EC₅₀ values for this specific branched isomer are not reported in the primary literature, the established structure-activity relationship (SAR) predicts an activation potency for both mouse and human PPARγ that falls between the reported EC₅₀ of 10.1 µM (mouse PPARγ) for MEHP and the substantially higher EC₅₀ values observed for C4 monoesters [3].

PPARγ Activation
Class-level inference
Predicted EC₅₀ between MEHP (10.1 µM) and MnBP (C4)
Supports graded PPARγ endpoint context.
Exact EC₅₀ for this branched isomer not reported; review SAR data.
Endocrine Disruption Nuclear Receptor Pharmacology Toxicology

Branching Position and Peroxisomal Enzyme Induction

The specific branching pattern of Mono(3-Methyl-2-pentyl) Phthalate—a methyl group at the 3-position of the pentyl chain—is predicted to confer distinct peroxisomal enzyme induction potency relative to its straight-chain hexyl isomer, mono-n-hexyl phthalate, and its 2-ethyl substituted analog, mono(2-ethylhexyl) phthalate (MEHP). In rat hepatocyte cultures, 2- and 3-ethyl substituted hexyl isomers demonstrated greater potency in inducing palmitoyl-CoA oxidation than their straight-chain and 1-ethyl substituted analogs [1]. Specifically, MEHP (2-ethyl substitution) was more potent than mono(1-ethylhexyl) phthalate [1].

Peroxisomal Induction
Class-level inference
3-ethyl substituted hexyl isomers > straight chain / 1-ethyl analogs
Supports structure-specific hepatic endpoint monitoring.
Rat hepatocyte model; branching position influences potency rank.
Peroxisome Proliferation Hepatotoxicity Structure-Activity Relationship

Distinct Endocrine Receptor Activity Profile

Phthalate monoesters interact with human estrogen receptors (hERα/β) and androgen receptor (hAR) in a structure-dependent manner that is sensitive to side-chain size and bulkiness [1]. While Mono(3-Methyl-2-pentyl) Phthalate itself has not been directly profiled in published reporter gene panels, the class-level data demonstrate that monoesters with branched C6 side chains occupy a distinct pharmacological space. MEHP (C8 branched) acts as an hAR antagonist and exhibits weak hER activity, whereas shorter-chain monoesters like MnBP (C4) show different receptor selectivity profiles [1].

Endocrine Receptor Profile
Class-level inference
Predicted distinct hAR/hER activity versus MEHP (C8) and MnBP (C4)
Supports receptor selectivity review context.
Direct profiling not published; inferred from C6 branched analog class.
Endocrine Disruption Estrogen Receptor Androgen Receptor Reporter Gene Assay

Mono(3-Methyl-2-pentyl) Phthalate: Application Scenarios


Analytical Reference Standard for Urinary Biomonitoring

This compound is essential as a certified reference material for the quantitative analysis of phthalate monoester metabolites in human urine via GC-MS/MS or LC-MS/MS. Its unique branched C6 structure enables definitive identification and quantification of exposure to specific parent diesters, avoiding co-elution and misidentification issues common with isobaric phthalate metabolites. Procurement is justified for environmental health laboratories conducting biomonitoring studies aligned with CDC and NHANES protocols [1].

Molecular Probe for Intermediate PPARγ Activation

As a C6 branched monoester, this compound serves as a graded molecular probe for investigating PPARγ-mediated adipogenesis and metabolic disruption. Its predicted intermediate potency, situated between the weak activator MnBP and the potent activator MEHP, allows researchers to study concentration-response relationships and structure-dependent transcriptional outcomes without the confounding maximal toxicity of MEHP. This makes it valuable for academic and pharmaceutical toxicology research focused on metabolic syndrome and endocrine disruption [2][3].

SAR Tool for Peroxisome Proliferation and Hepatocarcinogenicity

The 3-methyl-2-pentyl branching configuration provides a specific molecular tool for dissecting the structural determinants of peroxisome proliferator-activated receptor (PPAR) activation and downstream hepatocarcinogenic potential. Comparative studies using this compound alongside straight-chain hexyl and 2-ethylhexyl isomers can elucidate the precise role of alkyl chain branching in rodent liver tumor promotion, informing regulatory toxicology and chemical risk assessment frameworks [4].

Application
Selection Property
Validation Focus
Urinary biomonitoring analysis
Branched C6 phthalate monoester standard
Chromatographic specificity verification
PPARγ-mediated metabolic disruption studies
Intermediate PPARγ activation profile
Concentration-response endpoint analysis
Hepatic tumor promotion SAR studies
3-methyl-2-pentyl branching configuration
Peroxisomal enzyme induction endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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